molecular formula C10H21ClN2O B8166337 (S)-2-Amino-N-cyclobutyl-3,3- dimethylbutyramide hydrochloride

(S)-2-Amino-N-cyclobutyl-3,3- dimethylbutyramide hydrochloride

Cat. No.: B8166337
M. Wt: 220.74 g/mol
InChI Key: RNGQVRCTKRMBSF-DDWIOCJRSA-N
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Description

(S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride is a chiral small molecule characterized by a cyclobutyl-substituted amide group, a branched alkyl chain with geminal dimethyl groups, and a stereospecific amino group. Its molecular formula is C₁₀H₂₁ClN₂O, and its stereochemistry (S-configuration) is critical for biological activity, particularly in agrochemical and pharmaceutical applications. The compound’s structural rigidity from the cyclobutyl ring and steric hindrance from the dimethyl groups influence its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

(2S)-2-amino-N-cyclobutyl-3,3-dimethylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)8(11)9(13)12-7-5-4-6-7;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGQVRCTKRMBSF-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Hydratase-Mediated Hydration

The microbial production of ADBA via nitrile hydratase (NHase) catalysis has emerged as a green alternative to traditional chemical methods. Rhodococcus qingshengii CCTCC M 2010050 , Nocardia globerula CCTCC M 209214 , and Rhodococcus erythropolis CCTCC M 209244 are pivotal strains for NHase production. These enzymes catalyze the hydration of 2-amino-2,3-dimethylbutyronitrile (ADBN) to ADBA under mild conditions (20–40°C, pH 6.0–10.0), achieving yields exceeding 95% with minimal byproducts.

Reaction Mechanism and Optimization

NHase activity depends on metal cofactors (Fe³⁺ or Co²⁺) and tolerates substrate concentrations up to 0.3 M. The enzymatic process avoids the harsh acids (e.g., H₂SO₄) and high temperatures (100°C) required in chemical hydrolysis, reducing energy consumption and cyanide-containing wastewater by 70%. Recent work demonstrates that immobilizing NHase on silica gel or chitosan matrices enhances operational stability, enabling 15 reaction cycles without significant activity loss.

Recombinant Enzyme Engineering for Scalable Production

Escherichia coli-Based Expression Systems

The 2020 patent CN112342252A details a recombinant E. coli strain derived from Pseudomonas thermophila JCM 3095, engineered to express a thermostable NHase. Key innovations include:

  • Inducer Optimization : 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 20°C maximizes enzyme yield (12,000 U/L).

  • Metal Ion Supplementation : Adding 0.2 mM Ni²⁺ or Co²⁺ during purification stabilizes NHase activity by 40%.

  • Two-Phase Reaction Systems : A HFE-7100/water (10% v/v) biphasic system mitigates substrate inhibition, enabling 98% conversion of ADBN at 35°C.

Fermentation Enhancements

Supplementing fermentation media with 1% (w/v) bone peptone every 4 hours increases cell density (OD₆₀₀ = 8.5) and NHase titers by 2.3-fold.

Chemical Derivatization to (S)-2-Amino-N-Cyclobutyl-3,3-Dimethylbutyramide Hydrochloride

N-Cyclobutylation Strategies

While microbial methods produce ADBA efficiently, introducing the N-cyclobutyl group requires chemical modification:

  • Activation of ADBA : Treating ADBA with thionyl chloride (SOCl₂) forms the reactive acyl chloride intermediate.

  • Nucleophilic Substitution : Reacting the acyl chloride with cyclobutylamine in tetrahydrofuran (THF) at 0°C yields N-cyclobutyl-2-amino-2,3-dimethylbutyramide.

Stereochemical Control

The (S)-enantiomer is obtained via chiral resolution using L-tartaric acid or enantioselective enzymatic acylation with Candida antarctica lipase B (CAL-B).

Hydrochloride Salt Formation and Purification

Acid-Base Titration

Treating the free base with concentrated HCl in ethanol precipitates the hydrochloride salt. Crystallization from acetonitrile/water (4:1 v/v) achieves >99% purity and 84% recovery.

Analytical Characterization

  • Melting Point : 184–186°C (decomposition).

  • Optical Rotation : [α]²⁵D = +32.5° (c = 1, H₂O).

  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Methodologies

ParameterMicrobial CatalysisChemical HydrolysisRecombinant NHase
Yield (%)95–9881–9098
Reaction Time (h)6–84–64
Temperature (°C)30–4010035
Environmental ImpactLow (H₂O solvent)High (H₂SO₄ waste)Moderate (solvent recovery)

Industrial Scalability and Cost Considerations

Microbial systems reduce raw material costs by 60% compared to chemical routes, primarily by eliminating cyanide and sulfuric acid. However, enzyme production costs (∼$15/kg) remain a barrier, mitigated by high-cell-density fermentation .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclobutyl-3,3- dimethylbutyramide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized amides.

Scientific Research Applications

Inhibition of Hepatitis C Virus (HCV) NS3 Protease

One of the primary applications of (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride is its role as an inhibitor of the NS3 serine protease of HCV. The NS3 protease is crucial for the viral lifecycle, and inhibiting this enzyme can prevent viral replication. Research has shown that compounds similar to (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride can effectively inhibit this protease, offering a potential therapeutic pathway for treating HCV infections .

Mechanism of Action:

  • The compound interacts with the active site of the NS3 protease, preventing it from processing viral polyproteins necessary for HCV replication.
  • Its non-peptidic nature allows for a different binding orientation compared to traditional peptide-based inhibitors, potentially reducing the development of drug-resistant viral strains .

Development of Antiviral Drugs

The unique structural characteristics of (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride make it a candidate for formulation into antiviral drugs. Its ability to inhibit the NS3 protease suggests that it could be included in combination therapies aimed at enhancing efficacy and minimizing resistance development.

Potential Combinations:

  • Combining with other antiviral agents targeting different stages of the HCV lifecycle.
  • Utilizing in combination therapy protocols similar to those used in HIV treatment to manage drug resistance .

Clinical Trials and Research Findings

Several studies have investigated the efficacy of compounds related to (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride in clinical settings:

Study ReferenceObjectiveFindings
US Patent 7608590Evaluate NS3 protease inhibitionDemonstrated effective inhibition against HCV with minimal resistance development observed .
PubChem DataToxicological profile assessmentIdentified potential toxicity concerns; harmful if swallowed and causes skin irritation .
Other Research PapersStructural analysisProvided insights into binding modes and resistance mechanisms associated with HCV protease inhibitors .

Future Directions and Research Opportunities

The ongoing exploration of (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride's applications could lead to significant advancements in antiviral therapies:

  • Enhanced Drug Design: Further structural modifications could improve binding affinity and selectivity for the NS3 protease.
  • Broader Viral Targets: Investigating its efficacy against other flaviviruses may expand its therapeutic applications beyond HCV.
  • Combination Therapies: Exploring synergistic effects with existing antiviral agents could lead to more effective treatment regimens.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclobutyl-3,3- dimethylbutyramide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring and dimethylbutyramide moiety provide steric and electronic effects that influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride:

Compound Name CAS No. Molecular Formula Key Structural Features Primary Applications
2-Amino-2,3-dimethylbutyramide (ADBA) 103765-03-3 C₆H₁₄N₂O Branched dimethyl backbone, primary amide Herbicide intermediate
(R)-2-Aminobutanamide hydrochloride 959610-30-1 C₄H₁₀ClN₂O Shorter alkyl chain, R-configuration Not specified
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride Not provided C₈H₁₈ClNO₂ Methyl ester, methylamino group Pharmaceutical synthesis
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride 173850-78-7 C₉H₁₆ClN₃O Cyclobutyl-oxadiazole hybrid Research chemical
Key Observations :
  • Steric Effects: The geminal dimethyl groups in ADBA and the target compound enhance thermal stability but reduce aqueous solubility compared to simpler analogues like (R)-2-aminobutanamide hydrochloride .
  • Stereochemical Impact : The (S)-configuration in the target compound contrasts with the (R)-isomer (CAS 959610-30-1), which may exhibit divergent binding affinities in chiral environments .
  • Functional Group Variations: Replacement of the cyclobutyl amide with a methyl ester (as in the methylamino butanoate derivative) shifts reactivity toward ester hydrolysis, limiting its utility in alkaline conditions .
Notes :
  • The cyclobutyl group in the target compound likely improves membrane permeability compared to ADBA, making it more suitable for systemic herbicides or CNS-targeting drugs.
  • The methyl ester in the butanoate derivative increases metabolic lability, limiting its in vivo half-life relative to amide-based compounds .

Biological Activity

(S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₅ClN₂O
  • Molecular Weight : 178.67 g/mol
  • CAS Number : 75158-12-2

The biological activity of (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. Its structure allows it to act as a modulator of neurotransmitter systems, particularly affecting the endocannabinoid system through CB1 receptor activity.

Pharmacological Effects

  • CB1 Receptor Modulation :
    • The compound has been shown to influence CB1 receptor activity, which is crucial in the regulation of appetite, pain sensation, and mood. In vitro studies indicate that it may act as an antagonist or inverse agonist at these receptors, potentially leading to therapeutic applications in obesity and anxiety disorders .
  • Neuroprotective Properties :
    • Research indicates that (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride exhibits neuroprotective effects against oxidative stress and neuroinflammation. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory properties in various models of inflammation, suggesting it may be beneficial in managing conditions like arthritis and other inflammatory disorders .

Study 1: Neuroprotective Effects

A study conducted on animal models of neurodegeneration evaluated the protective effects of (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride against neuronal cell death induced by oxidative stress. Results showed a significant reduction in neuronal loss and improved behavioral outcomes in treated subjects compared to controls.

Study 2: Modulation of Appetite

In a clinical trial assessing appetite modulation, participants receiving (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride exhibited reduced food intake and increased satiety compared to placebo groups. This supports its potential role in obesity management.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CB1 Receptor ModulationAntagonistic effects on appetite
NeuroprotectionReduced oxidative stress-induced damage
Anti-inflammatoryDecreased markers of inflammation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclobutylamine coupling with a protected (S)-2-amino-3,3-dimethylbutyric acid derivative, followed by HCl salt formation. Critical steps include acid-catalyzed deprotection (e.g., using HCl/dioxane) and purification via recrystallization or column chromatography. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 confirm stereochemistry and proton environments (e.g., δ 9.00 ppm for amine protons) .
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers, with mobile phases optimized using trifluoroacetic acid/acetonitrile gradients .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers ensure chiral purity during synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Boc-protected intermediates) to control stereochemistry. Chiral HPLC with UV detection at 220 nm monitors enantiomeric excess (>98% required for pharmaceutical-grade purity) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of side products during HCl salt preparation?

  • Methodological Answer : Side reactions (e.g., over-acidification or racemization) arise from prolonged HCl exposure. Kinetic studies using in-situ FTIR or 1H^1H-NMR track reaction progress. Quenching at 1 hour minimizes degradation, as shown in analogous syntheses .

Q. How should stability studies be designed to assess degradation under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to pH 1–9 buffers at 37°C for 48 hours, followed by HPLC analysis to identify degradation products (e.g., hydrolyzed amide bonds) .
  • Thermal Stability : Store samples at −20°C (short-term) vs. −80°C (long-term) and monitor via DSC for glass transition or melting point shifts .

Q. What in vitro models are suitable for evaluating biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates in kinetic assays (e.g., serine proteases) with IC50_{50} determination via dose-response curves .
  • Cell-Based Assays : Primary human hepatocytes or HEK293 cells transfected with target receptors (e.g., GPCRs) assess cellular uptake and cytotoxicity (MTT assay) .

Q. How to resolve contradictions in reported synthetic yields or spectral data?

  • Methodological Answer : Cross-validate data using orthogonal techniques:

  • Yield Discrepancies : Compare solvent systems (e.g., EtOAc vs. MeOH/water for recrystallization) .
  • Spectral Mismatches : Re-run NMR under standardized conditions (e.g., 500 MHz, DMSO-d6_6) and reference internal standards (TMS) .

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